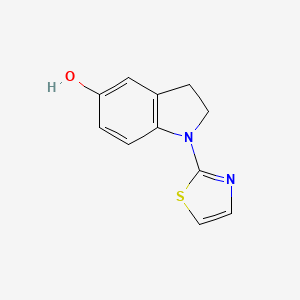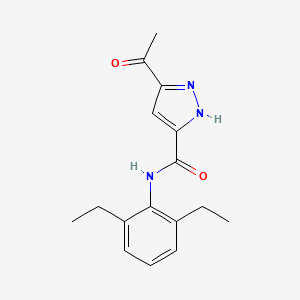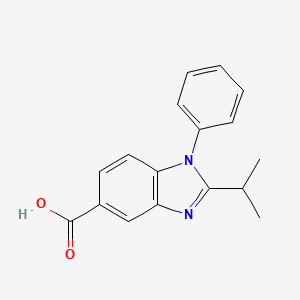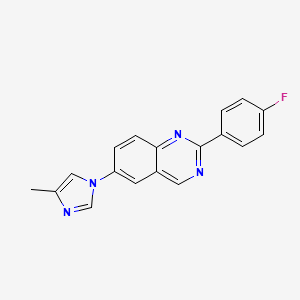![molecular formula C11H24N2O2 B13872688 tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminoethyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylpropylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amino group .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It may be used in the synthesis of pharmaceuticals that target specific biological pathways .
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that require specific chemical properties .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form stable bonds with various substrates, allowing for controlled reactions. The aminoethyl chain provides flexibility and reactivity, enabling the compound to participate in a wide range of chemical processes .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-methylaminoethyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
Comparison: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate is unique due to its specific structure, which includes a 2-methylpropylamino group. This structural feature provides distinct reactivity and properties compared to similar compounds. For example, the presence of the 2-methylpropyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C11H24N2O2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)8-12-6-7-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |
Clé InChI |
KDUVCUPPTBXJBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)









